Pde12-IN-1
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Overview
Description
PDE12-IN-1 is a potent inhibitor of phosphodiesterase 12, an enzyme that plays a crucial role in the regulation of mitochondrial RNA stability and the antiviral response. This compound has shown significant potential in increasing the levels of 2’,5’-linked oligoadenylate polymers, which are involved in the activation of RNAseL, an enzyme that degrades viral RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDE12-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: PDE12-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups. This is essential for modifying the compound’s properties and enhancing its inhibitory activity .
Common Reagents and Conditions: The reactions typically involve the use of organic solvents, catalysts, and specific reagents that facilitate the substitution process. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced properties, such as increased potency or improved pharmacokinetic profiles .
Scientific Research Applications
PDE12-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 12 in various biochemical pathways.
Biology: Helps in understanding the regulation of mitochondrial RNA stability and the antiviral response.
Medicine: Potential therapeutic agent for treating viral infections by enhancing the antiviral response through RNAseL activation
Industry: Could be used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
PDE12-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase 12, an enzyme that degrades 2’,5’-linked oligoadenylate polymers. By inhibiting this enzyme, this compound increases the levels of these polymers, which in turn activate RNAseL. Activated RNAseL degrades viral RNA, thereby inhibiting viral replication and enhancing the antiviral response .
Comparison with Similar Compounds
PDE12-IN-1 is unique in its high potency and specificity for phosphodiesterase 12. Similar compounds include other phosphodiesterase inhibitors, such as:
Compound 63: Another potent inhibitor of phosphodiesterase 12 with similar antiviral activity.
Compound 17: Known for its ability to increase RNAseL activity and inhibit viral replication.
Compared to these compounds, this compound has shown superior efficacy in increasing 2’,5’-linked oligoadenylate levels and activating RNAseL .
Properties
IUPAC Name |
3-[5-bromo-6-[(2R,3R)-2-(4-fluorophenyl)-3-(hydroxymethyl)morpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1-ethylindole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrFN5O3/c1-3-37-16-23(21-9-4-18(15-34)12-26(21)37)30-35-25-14-24(32)22(13-27(25)36(30)2)31(40)38-10-11-41-29(28(38)17-39)19-5-7-20(33)8-6-19/h4-9,12-14,16,28-29,39H,3,10-11,17H2,1-2H3/t28-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMAQKQMUXYMAZ-FQLXRVMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCO[C@@H]([C@H]5CO)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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